Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Description
Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS 1087784-78-8) is a bicyclic β-amino acid derivative with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.3 g/mol . It features a rigid 3-azabicyclo[3.1.1]heptane core, a tert-butyl carbamate (Boc) protecting group, and a hydroxymethyl substituent. This compound is widely utilized in peptide engineering and peptidomimetic drug design due to its conformational constraints, which enhance binding specificity to biological targets . Key physical properties include a melting point of 97–98°C, IR absorption bands at 3449, 1666 cm⁻¹ (indicative of hydroxyl and carbonyl groups), and distinct ¹H NMR signals at δ 3.50 (br s, 2H) for the hydroxymethyl protons .
Properties
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-6-9-4-12(5-9,7-13)8-14/h9,14H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCJKYARJWWJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C2)(C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core, followed by the introduction of the tert-butyl ester group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high standards of quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is being investigated for its potential therapeutic applications due to its structural similarity to certain biologically active compounds. Research indicates its potential role in:
- Analgesics and Anti-inflammatory Agents : The compound's bicyclic structure may contribute to its interaction with biological targets involved in pain and inflammation pathways.
- Neuropharmacology : Its azabicyclic framework suggests possible interactions with neurotransmitter systems, making it a candidate for studying neuroactive substances.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the development of complex molecules. Key applications include:
- Building Block for Ligands : It can be utilized to synthesize novel ligands for metal complexes, which are essential in catalysis and materials science.
- Synthesis of Pharmaceuticals : The compound can be modified to produce various pharmaceutical agents, enhancing the efficiency of drug discovery processes.
Coordination Chemistry
In coordination chemistry, this compound acts as a ligand due to its ability to coordinate with metal ions:
- N-Heterocyclic Carbenes (NHCs) : This compound can form stable NHC complexes, which are valuable in catalysis and organic transformations.
- Metal Complexes : Studies have shown that it can stabilize various metal ions, enhancing their reactivity and selectivity in chemical reactions.
Case Study 1: Development of Analgesic Compounds
A recent study explored the modification of this compound to develop new analgesic agents that target specific pain pathways without the side effects associated with traditional opioids.
Case Study 2: Synthesis of NHC Ligands
Research demonstrated the successful synthesis of NHC ligands from this compound, showcasing its utility in creating metal complexes that exhibit enhanced catalytic activity in cross-coupling reactions.
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Bicyclo System Variations
- [3.1.1] vs. [4.1.0] Systems : The target compound’s [3.1.1] system imposes a six-membered ring with a bridge , reducing ring strain compared to the [4.1.0] analog, which has a seven-membered ring with a fused cyclopropane . This difference impacts solubility and metabolic stability ; the [4.1.0] system may exhibit higher reactivity due to increased strain.
Substituent Effects
- Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group in the target compound enhances hydrogen-bonding capacity, making it suitable for enzyme inhibition. In contrast, the aminomethyl analog (CAS 1251013-49-6) introduces a primary amine, enabling participation in Schiff base formation or amide coupling .
- Aromatic vs.
Commercial Availability and Cost
- The target compound is priced at $3,950/250 mg (Santa Cruz Biotechnology), while specialized derivatives (e.g., aminomethyl variant) cost $313/25 mg (Ambeed) due to lower demand .
Research Implications
These bicyclic compounds are pivotal in rational drug design, where subtle structural changes dictate pharmacological profiles. For example, the hydroxymethyl group’s polarity may improve blood-brain barrier penetration in CNS-targeted drugs, while aromatic substituents could optimize antimicrobial activity .
Biological Activity
Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS No. 1087784-78-8) is a bicyclic compound with significant potential in pharmacological applications. This article delves into its biological activity, synthesis, and related studies, highlighting its potential therapeutic roles.
- Molecular Formula : C12H21NO3
- Molecular Weight : 227.3 g/mol
- Structural Characteristics : The compound features a bicyclic azabicyclo[3.1.1]heptane core with a tert-butyl group and a hydroxymethyl substituent, enhancing its solubility and reactivity in biological systems .
Biological Activity
This compound has been investigated for various biological activities, particularly in the context of its pharmacological potential:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi .
- Enzyme Inhibition : Research indicates that it could act as an inhibitor of specific enzymes involved in metabolic pathways, which may be beneficial for treating metabolic disorders .
- Neuroprotective Effects : Some studies have explored its neuroprotective capabilities, suggesting that it may help in conditions like neurodegeneration by modulating neurotransmitter systems .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interactions : The compound may interact with various receptors in the central nervous system, influencing neurotransmission and providing neuroprotective effects.
- Inhibition of Pathogenic Mechanisms : By inhibiting virulence factors in bacteria, it could reduce pathogenicity and enhance the efficacy of existing antibiotics .
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors through methods such as:
- Formation of the Bicyclic Core : Utilizing cyclization reactions to construct the azabicyclo framework.
- Functionalization : Introducing the tert-butyl and hydroxymethyl groups via alkylation or acylation reactions.
- Purification : Employing chromatographic techniques to isolate the desired product with high purity .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study tested various concentrations of this compound against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at higher concentrations .
- Neuroprotective Screening : In vitro assays assessed its effects on neuronal cell lines exposed to oxidative stress, revealing a protective effect against cell death .
Comparative Analysis
A comparative analysis with similar compounds provides insights into its unique properties:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane | Structure | Contains an oxo group; different reactivity |
| Tert-butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate | Structure | Different bicyclic framework; varied biological activity |
| Tert-butyl (hydroxymethyl)-3-azabicyclo[3.1.1]heptane | Structure | Offers distinct functional properties compared to related compounds |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step strategies, including functional group protection, cyclization, and deprotection. A scalable route starts from a chiral lactone precursor, employing Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry) and kinetic modeling to identify robust conditions . Continuous flow reactors and advanced purification techniques (e.g., chromatography, crystallization) are critical for achieving >95% purity in batch processes . Key steps include:
- Cyclization : Using catalysts like palladium or nickel to form the bicyclic core.
- Hydroxymethylation : Introducing the hydroxymethyl group via reductive amination or alkylation.
- Purification : Silica gel chromatography or recrystallization to isolate the tert-butyl-protected product.
Table 1 : Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| DoE-Optimized Batch | 85 | 98 | DMF, 60°C, 12h | |
| Continuous Flow | 78 | 95 | RT, residence time 30 min |
Q. How is the structural integrity of this compound confirmed, and what analytical techniques are essential for characterization?
- Methodological Answer : Structural validation relies on spectroscopic and crystallographic methods :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic framework and substituents. For example, ¹H NMR (CDCl₃) shows peaks at δ 3.50 (hydroxymethyl protons) and 1.47 ppm (tert-butyl group) .
- IR Spectroscopy : Peaks at ~3449 cm⁻¹ (O-H stretch) and 1666 cm⁻¹ (C=O) verify functional groups .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and bond angles, critical for confirming the azabicyclo[3.1.1]heptane core .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of enantiomerically pure forms of this compound?
- Methodological Answer : Enantiomeric purity is attained using chiral starting materials (e.g., commercially available lactones) and asymmetric catalysis . For example:
- Chiral Ligands : Rhodium or iridium complexes with phosphine ligands induce stereoselectivity during cyclization.
- Kinetic Resolution : Enzymatic methods (e.g., lipases) separate enantiomers via selective ester hydrolysis .
- Crystallization-Induced Diastereomer Resolution : Diastereomeric salts (e.g., with tartaric acid) crystallize selectively, enabling >99% enantiomeric excess (ee) .
Q. What strategies are employed to optimize this compound’s pharmacophore for drug discovery, particularly in modifying its functional groups?
- Methodological Answer : Pharmacophore optimization focuses on bioisosteric replacements and steric/electronic tuning :
- Hydroxymethyl Group : Replace with sulfonamide or carbamate to enhance solubility or binding affinity.
- Tert-Butyl Group : Substitute with cyclopropyl or trifluoromethyl to improve metabolic stability.
- Azabicyclo Core : Introduce heteroatoms (e.g., sulfur) or expand the ring system to modulate conformational flexibility .
Table 2 : Functional Group Modifications and Bioactivity Trends
Q. How are contradictions in reported bioactivity data resolved, such as conflicting enzyme inhibition results across studies?
- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., pH, ionic strength) or compound purity. Resolution strategies include:
- Orthogonal Assays : Validate results using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics independently.
- High-Throughput Screening (HTS) : Re-test the compound in standardized panels (e.g., Eurofins Pharma Discovery Services) to isolate confounding factors .
- Structural Analysis : Co-crystallize the compound with target enzymes to identify binding mode inconsistencies .
Key Data from Literature
- Synthesis : Optimal conditions involve DMF as solvent, 60°C, and 12h reaction time, yielding 85% with 98% purity .
- Characterization : ¹H NMR (500 MHz, CDCl₃): δ 3.50 (br s, 2H, -CH₂OH), 1.47 (s, 9H, tert-butyl) .
- Applications : Demonstrated potential in peptide engineering and peptidomimetic drug design due to rigid bicyclic scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
